2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene
Description
2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of the heptafluoropropyl group imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Properties
CAS No. |
87461-66-3 |
|---|---|
Molecular Formula |
C11H9F7O |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H9F7O/c1-6-3-4-8(19-2)7(5-6)9(12,13)10(14,15)11(16,17)18/h3-5H,1-2H3 |
InChI Key |
KFGDTOWBJNZWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene typically involves the introduction of the heptafluoropropyl group to a methoxy-methylbenzene precursor. One common method is the reaction of heptafluoropropyl iodide with a suitable aromatic compound under conditions that promote nucleophilic substitution. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones under appropriate conditions.
Radical Reactions: Heptafluoropropyl radicals can be generated electrochemically and added to other unsaturated compounds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Quinones or carboxylic acids.
Reduction: Hydroquinones or partially reduced aromatic compounds.
Scientific Research Applications
2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty polymers and coatings due to its chemical stability and hydrophobic properties
Mechanism of Action
The mechanism by which 2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene exerts its effects is primarily through its interaction with molecular targets via hydrophobic interactions. The heptafluoropropyl group enhances the compound’s ability to interact with hydrophobic regions of proteins or other biomolecules, potentially altering their function or stability. The methoxy and methyl groups can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate: Known for its use as a replacement for perfluorooctanoic acid (PFOA) due to its lower environmental persistence.
(Heptafluoropropyl)trimethylsilane: Used in the synthesis of perfluoroalkyl compounds and as a reagent in organic synthesis.
Uniqueness
2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene is unique due to its combination of a fluorinated alkyl group with an aromatic ring, providing a balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring both stability and specific chemical interactions.
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